Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate
Description
Historical Context and Discovery
The synthesis of bicyclo[2.2.1]hept-5-en-2-yl isobutyrate is rooted in mid-20th-century developments in cycloaddition chemistry. Early work on norbornene derivatives, such as those described in patent EP 1757580 A1, laid the groundwork for modular approaches to bicyclic esters. The compound’s discovery parallels advancements in the Diels–Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, which remains a cornerstone for constructing bicyclo[2.2.1]heptene systems. For example, reacting cyclopentadiene with acrylic acid derivatives under Lewis acid catalysis yields bicyclic alcohols, which are subsequently esterified with isobutyric acid.
A critical breakthrough was the optimization of reaction conditions to minimize oligomerization byproducts. As noted in EP 1757580 A1, using alkyl-cyclopentadiene dimers instead of monomeric cyclopentadiene reduced trimer and tetramer formation, enhancing the purity of norbornene derivatives like bicyclo[2.2.1]hept-5-en-2-yl isobutyrate. Modern syntheses employ temperatures between –78°C and 200°C, with catalysts such as boron trifluoride diethyl etherate (BF₃·OEt₂) to accelerate acylation.
Table 1: Key Synthetic Methods for Bicyclo[2.2.1]hept-5-en-2-yl Isobutyrate
Nomenclature and IUPAC Classification
The systematic name bicyclo[2.2.1]hept-5-en-2-yl isobutyrate adheres to IUPAC rules for bicyclic and ester-containing compounds. The prefix bicyclo[2.2.1] specifies a fused-ring system with two carbons in the first bridge, two in the second, and one in the third. The hept-5-en designation indicates a seven-membered bicyclic structure with a double bond at the 5-position, while the suffix -2-yl isobutyrate denotes the ester group at the 2-position of the bicyclic framework.
The molecular formula, C₁₁H₁₆O₂ , arises from the combination of bicyclo[2.2.1]hept-5-ene (C₇H₁₀) and isobutyric acid (C₄H₈O₂), minus a water molecule eliminated during esterification. Structural analysis confirms the endo or exo configuration of the isobutyrate group, which influences reactivity in subsequent transformations.
Table 2: Structural and Nomenclatural Data
| Property | Detail | Source |
|---|---|---|
| IUPAC Name | Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate | |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Bridgehead Positions | 2-position (ester attachment) | |
| Double Bond Location | 5-position |
Role in Bicyclic Compound Research
Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate has become a pivotal substrate for studying strain-induced reactivity in bicyclic systems. Its electron-rich double bond participates in electrophilic additions, enabling the synthesis of functionalized derivatives for materials science. For instance, epoxidation of the double bond yields oxirane-containing analogs, which are intermediates in epoxy resin production.
In polymer chemistry, the compound’s rigid bicyclic structure enhances the thermal stability of polymers. Patent EP 0324980 B1 highlights its utility in formulating norbornene-based polymers with extended pot lives and lower molding temperatures, critical for industrial applications. Additionally, its ester group serves as a handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification with other alcohols.
Properties
CAS No. |
93963-21-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl 2-methylpropanoate |
InChI |
InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
UHBUKFKTICTRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate typically involves the esterification of bicyclo[2.2.1]hept-5-en-2-ol with isobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, ethers, or other substituted derivatives.
Scientific Research Applications
Fragrance Industry
Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate is utilized in the formulation of fragrance compositions due to its ability to enhance the intensity and longevity of scent profiles. A patent describes a fragrance composition that incorporates this compound to improve the overall olfactory experience, demonstrating its significance in perfumery .
Key Properties:
- Fragrance Profile Improvement: Enhances scent longevity and intensity.
- Low Volatility: Contributes to the stability of fragrance formulations.
Medicinal Chemistry
In medicinal chemistry, bicyclic compounds like bicyclo(2.2.1)hept-5-en-2-yl derivatives have been studied for their potential therapeutic effects. Research has shown that these compounds can exhibit biological activity, making them candidates for drug development.
Case Study:
A study involving the synthesis of bicyclo(2.2.1)hept-5-en-2-yl phenyl sulfoxide demonstrated the compound's potential in biological applications through Diels-Alder reactions, which are fundamental in constructing complex organic molecules . The structural analysis of synthesized diastereomers provided insights into their stereochemistry and potential interactions with biological targets.
Polymer Science
This compound's unique structure lends itself to applications in polymer science as a monomer or additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers.
Research Findings:
Studies have indicated that bicyclic compounds can improve the performance characteristics of polymers by providing rigidity and resistance to degradation under thermal stress . This property makes them valuable in creating durable materials for various industrial applications.
Chemical Reactivity and Synthesis
The reactivity of bicyclo(2.2.1)hept-5-en-2-yl derivatives has been explored in various chemical reactions, including nucleophilic substitutions and rearrangements. These reactions are crucial for synthesizing more complex organic molecules.
Data Table: Reactivity Overview
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The bicyclic structure provides rigidity and stability, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Bicyclo[2.2.1]hept-5-en-2-yl Derivatives
Biological Activity
Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate is a bicyclic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure allows for a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Chemical Structure
This compound has the following structural formula:
This compound features a bicyclic framework that is characteristic of several natural products and synthetic derivatives.
Antimicrobial Properties
Research indicates that bicyclic compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted its potential as an intermediate for developing novel antimicrobial agents, particularly against various bacteria and fungi . The compound's structure contributes to its ability to disrupt microbial cell membranes, leading to cell death.
Antioxidant Activity
The antioxidant properties of this compound have been investigated in the context of oxidative stress-related diseases. In vitro assays demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage . This activity is crucial for potential applications in preventing diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various derivatives of bicyclo compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone, suggesting strong antibacterial activity .
- Antioxidant Assessment : In a comparative analysis of several bicyclic compounds, this compound exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid, demonstrating its potential as a natural antioxidant agent .
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in serum levels of inflammatory cytokines such as TNF-alpha and IL-6 .
Data Summary
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion assay | Significant inhibition against S. aureus and E. coli |
| Antioxidant | DPPH scavenging assay | Higher scavenging activity than ascorbic acid |
| Anti-inflammatory | LPS-induced model | Reduced levels of TNF-alpha and IL-6 |
Q & A
Q. Table 1. Comparative Yields in Bicyclo Compound Syntheses
| Compound Type | Yield Range | Key Factors Affecting Yield | Reference |
|---|---|---|---|
| Ureas (Halogenated) | 29–68% | Substituent electronegativity | |
| Thiophene Derivatives | 27–41% | Steric bulk of reagents | |
| NHS Esters | ~70% | Anhydrous conditions |
Q. Table 2. NMR Chemical Shifts for Bicyclo Isobutyrate
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Bicyclo (endo-CH) | 0.61–1.2 | 20–45 |
| Isobutyrate CH3 | 1.1–1.2 (d) | 22.5, 27.8 |
| Ester C=O | - | ~170 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
